molecular formula C21H16N2O5S2 B2798840 ethyl 5'-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-[2,3'-bithiophene]-4'-carboxylate CAS No. 683780-07-6

ethyl 5'-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-[2,3'-bithiophene]-4'-carboxylate

Cat. No.: B2798840
CAS No.: 683780-07-6
M. Wt: 440.49
InChI Key: NGGXVYFPBBLOPV-UHFFFAOYSA-N
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Description

Ethyl 5'-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-[2,3'-bithiophene]-4'-carboxylate is a heterocyclic compound featuring a bithiophene backbone substituted with an ethyl carboxylate group and an acetamido-linked isoindole-1,3-dione moiety. Its molecular formula is C₁₉H₁₅N₃O₅S₂, with key functional groups including:

  • Ethyl carboxylate: Enhances solubility and serves as a leaving group in synthetic modifications.
  • Isoindole-1,3-dione acetamido: Contributes to hydrogen bonding and may confer bioactivity, as isoindole diones are common pharmacophores in medicinal chemistry .

Properties

IUPAC Name

ethyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5S2/c1-2-28-21(27)17-14(15-8-5-9-29-15)11-30-18(17)22-16(24)10-23-19(25)12-6-3-4-7-13(12)20(23)26/h3-9,11H,2,10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGXVYFPBBLOPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5'-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-[2,3'-bithiophene]-4'-carboxylate typically involves multiple steps. One common method starts with the reaction of 1,3-dioxoisoindoline with ethyl 2-bromoacetate under basic conditions to form an intermediate. This intermediate is then reacted with 2-aminothiophene-3-carboxylic acid under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

ethyl 5'-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-[2,3'-bithiophene]-4'-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

ethyl 5'-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-[2,3'-bithiophene]-4'-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5'-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-[2,3'-bithiophene]-4'-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related molecules from the evidence:

Compound Name Molecular Formula Key Functional Groups Potential Applications Synthesis Method Reference
Ethyl 5'-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-[2,3'-bithiophene]-4'-carboxylate C₁₉H₁₅N₃O₅S₂ Bithiophene, ethyl carboxylate, isoindole dione acetamido Pharmaceuticals, organic materials Not specified -
2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl chloride C₁₀H₆ClNO₃ Isoindole dione, acetyl chloride Synthetic intermediate Chlorination of parent acid
Enamine Building Block () C₃₃H₂₈N₆O₇ Isoindole dione, dioxopiperidin, acetamido, pyridoindole Drug discovery (e.g., PROTACs) Multi-step functionalization
Ethyl 3-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)-phenyl]-2-hydroxypropanoate () C₁₇H₂₀N₄O₆ Nitroimidazole, ethyl ester, hydroxyl Antimicrobial agents TDAE-mediated coupling

Key Observations :

  • The isoindole dione group is a recurring motif in bioactive compounds, likely due to its hydrogen-bonding capacity and planar aromaticity .
  • The bithiophene core distinguishes the target compound from nitroimidazole () or pyridoindole () derivatives, suggesting divergent electronic properties.
  • Acetamido linkers are versatile in conjugating hydrophobic (isoindole dione) and hydrophilic (carboxylate) groups, influencing solubility and bioavailability.

Purity and Reactivity

  • The acetyl chloride precursor () is reported at 95% purity , critical for efficient amide bond formation in downstream syntheses .
  • Isoindole diones are prone to hydrolysis under basic conditions, necessitating anhydrous handling—a consideration shared across all analogs .

Research Findings and Implications

Structural Insights

  • Isoindole Dione vs.
  • Bithiophene Conjugation : The bithiophene core may enhance charge transport in organic semiconductors compared to single-thiophene systems, though this requires experimental validation.

Analytical Techniques

  • SHELX Software () : Widely used for crystallographic refinement, SHELX could resolve the target compound’s conformation, particularly the orientation of the isoindole dione relative to the bithiophene plane .

Biological Activity

Ethyl 5'-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-[2,3'-bithiophene]-4'-carboxylate is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of phthalimides and contains a bithiophene moiety. Its molecular formula is C23H19N3O6C_{23}H_{19}N_{3}O_{6}, and it has a molecular weight of approximately 415.4 g/mol . The structure features a 1,3-dioxoisoindole core, which is known for various biological activities.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. The mechanisms often involve:

  • Induction of reactive oxygen species (ROS) leading to oxidative stress in cancer cells.
  • Inhibition of key enzymes like topoisomerase II , which plays a crucial role in DNA replication and repair.
  • Modulation of mitochondrial respiration, resulting in altered energy metabolism in tumor cells .

Antimicrobial Effects

Compounds derived from the isoindole family have demonstrated antimicrobial activities against various pathogens. The proposed mechanisms include:

  • Disruption of bacterial cell membranes.
  • Interference with nucleic acid synthesis.
  • Induction of apoptosis in microbial cells through ROS generation .

Study 1: Antitumor Mechanisms

In a study evaluating the effects of similar isoindole derivatives on cancer cell lines, it was found that these compounds could significantly inhibit cell proliferation at low micromolar concentrations. The study highlighted that the IC50 values for cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) were around 5–10 µM , indicating potent antitumor activity .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related compounds against Escherichia coli and Staphylococcus aureus. The results showed inhibition zones ranging from 15 mm to 25 mm , suggesting effective antimicrobial action. The minimum inhibitory concentration (MIC) was determined to be between 32 µg/mL to 128 µg/mL , demonstrating significant efficacy against these pathogens .

Data Table: Biological Activities Overview

Activity TypeMechanism of ActionIC50/MIC RangeReference
AntitumorInduction of ROS, Topoisomerase inhibition5–10 µM
AntimicrobialMembrane disruption, Nucleic acid interference32–128 µg/mL

Q & A

Basic: What are the critical parameters to optimize during the synthesis of this compound to ensure high yield and purity?

Answer:
Key parameters include:

  • Temperature control : Exothermic reactions require gradual heating (e.g., 60–80°C for amide coupling steps) to avoid side products .
  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates, while dichloromethane is used for acid-sensitive steps .
  • Reaction time : Extended times (12–24 hours) are often needed for complete cyclization or coupling, monitored via TLC or HPLC .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) ensures final purity >95% .

Advanced: How can structural ambiguities in the bithiophene-isoindole scaffold be resolved using spectroscopic and crystallographic methods?

Answer:

  • NMR : 1H^1H- and 13C^{13}C-NMR differentiate regioisomers by analyzing coupling constants (e.g., thiophene protons at δ 6.8–7.2 ppm) and carbonyl resonances (isoindole dioxo groups at δ 167–170 ppm) .
  • X-ray crystallography : Resolves stereochemical uncertainties, such as the conformation of the acetamido linker or planarity of the bithiophene core .
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+^+) and fragments to validate connectivity .

Basic: What analytical techniques are recommended for assessing the purity of this compound?

Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities (<0.5% area) .
  • Melting point analysis : Sharp melting ranges (e.g., 180–182°C) indicate crystallinity and purity .
  • TLC : Silica plates with fluorescent indicators track reaction progress (Rf = 0.3–0.5 in ethyl acetate/hexane) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

Answer:

  • Substituent variation : Synthesize analogs with modified isoindole (e.g., electron-withdrawing groups) or thiophene (e.g., halogenated derivatives) moieties to assess bioactivity trends .
  • In vitro assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence polarization or ELISA to quantify IC50_{50} values .
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to receptors like ATP-binding pockets .

Basic: What safety precautions are essential when handling this compound in the laboratory?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential irritancy .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders during weighing .
  • Storage : Keep in amber vials at –20°C under inert gas (argon) to prevent hydrolysis .

Advanced: How can computational modeling predict the compound’s reactivity in novel synthetic pathways?

Answer:

  • DFT calculations : Gaussian or ORCA software optimizes transition states for reactions like Suzuki-Miyaura couplings, predicting regioselectivity .
  • Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps (e.g., 4.5–5.0 eV) indicate susceptibility to nucleophilic/electrophilic attacks .
  • Solvent effects : COSMO-RS models simulate solvation energies to optimize reaction media (e.g., acetonitrile vs. THF) .

Advanced: How should researchers address contradictory data in reaction optimization (e.g., conflicting solvent recommendations)?

Answer:

  • Design of Experiments (DoE) : Use factorial designs to test solvent polarity (e.g., DMSO vs. DMF) and temperature interactions .
  • Mechanistic studies : 1H^1H-NMR monitoring identifies intermediates (e.g., acyloxyboron species) to explain solvent-dependent yields .
  • Meta-analysis : Compare literature precedents for structurally related bithiophene derivatives to derive best practices .

Basic: What spectroscopic features distinguish the isoindole-dione moiety in this compound?

Answer:

  • IR spectroscopy : Strong carbonyl stretches at 1700–1750 cm1^{-1} confirm the isoindole-1,3-dione group .
  • 13C^{13}C-NMR : Two distinct carbonyl carbons (δ ~167 and 170 ppm) and aromatic carbons (δ 125–140 ppm) validate the scaffold .

Advanced: What strategies validate target engagement in cellular assays for this compound?

Answer:

  • Photoaffinity labeling : Incorporate a diazirine group to crosslink with target proteins, followed by pull-down assays and LC-MS/MS identification .
  • Thermal shift assays (TSA) : Monitor protein melting temperature shifts (ΔTm > 2°C) to confirm binding .
  • CRISPR/Cas9 knockout : Ablate putative targets (e.g., kinase genes) and assess loss of compound activity .

Advanced: How can researchers reconcile discrepancies in reported biological activities of analogs?

Answer:

  • Assay standardization : Use common positive controls (e.g., staurosporine for kinase inhibition) across studies .
  • Metabolic stability testing : Liver microsome assays (human/rat) identify rapid degradation that may mask activity in vitro .
  • Structural clustering : Group analogs by substructure (e.g., isoindole vs. phthalimide derivatives) to clarify SAR trends .

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